1-Benzyl-4-(bromomethyl)triazole
Overview
Description
1-Benzyl-4-(bromomethyl)triazole is a chemical compound with the molecular formula C10H10BrN3. It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The reaction is facilitated by the click reaction, a copper-catalyzed variant of Huisgen azide–alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .Chemical Reactions Analysis
1,2,3-Triazoles, such as this compound, are significant heterocyclic compounds that exhibit broad biological activities. They are used in the manufacture of dyes, inks, corrosion inhibitors, and polymers. Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.11000 g/mol. It has a density of 1.48g/cm3, a boiling point of 389.2ºC at 760 mmHg, and a flash point of 189.2ºC .Scientific Research Applications
Synthesis and Cytostatic Activity
1-Benzyl-4-(bromomethyl)triazole has been explored in the synthesis of alkylating agents. A study conducted by De las Heras et al. (1979) investigated its role in producing various alkylating triazole derivatives. These derivatives showed potential in inhibiting the growth of HeLa cells in vitro and in extending the life span of mice bearing tumors (De las Heras, Alonso, & Alonso, 1979).
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized triazole derivatives, including ones from this compound, to explore their use as corrosion inhibitors for steels in acidic environments. The study confirmed the potential of these compounds in inhibiting corrosion, highlighting their application in materials science (Negrón-Silva, González-Olvera, Ángeles-Beltrán, et al., 2013).
Anticoccidial Activity
Bochis et al. (1991) reported the synthesis of benzylated 1,2,3-triazoles using this compound and evaluated their anticoccidial activity. This study provided insights into the potential of these compounds in veterinary medicine, although certain limitations were noted in terms of tissue residues (Bochis, Chabala, Harris, et al., 1991).
Electrochemical and Quantum Chemical Evaluation
Chaitra, Mohana, and Tandon (2015) researched triazole Schiff bases, including this compound, as corrosion inhibitors for mild steel in acidic media. This study provided a comprehensive understanding of the inhibition process, combining experimental and computational methods (Chaitra, Mohana, & Tandon, 2015).
Green Synthesis and Corrosion Inhibition
Fernandes et al. (2019) explored the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, derived from this compound, and its application as a corrosion inhibitor for mild steel. This research emphasized environmentally friendly synthesis methods and the practical application of the compound in protecting metals (Fernandes, Alvarez, Santos, et al., 2019).
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as 1-benzyl-4-(bromomethyl)triazole, exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . The bromomethyl group may also participate in reactions with biological targets, potentially leading to the formation of covalent bonds .
Biochemical Pathways
These could include pathways involved in inflammation, immune response, and neuronal signaling, among others .
Pharmacokinetics
The compound’s molecular weight of 25211000 g/mol and its LogP value of 2.22130 suggest that it may have good bioavailability. The LogP value indicates the compound’s lipophilicity, which can influence its absorption and distribution within the body .
Result of Action
Given the compound’s reported biological activities, it can be inferred that it may have effects at the cellular level that lead to its antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects .
Action Environment
For instance, the compound’s reactivity may be influenced by the presence of other reactive species in the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Triazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-4-(bromomethyl)triazole is not well-defined. It is known that triazole-based compounds can exhibit potent and selective kappa opioid receptor (KOR) agonism . Whether this compound shares this mechanism of action is yet to be confirmed.
properties
IUPAC Name |
1-benzyl-4-(bromomethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBEDRCUGQEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314425 | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70380-30-2 | |
Record name | NSC283148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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